molecular formula C12H17NO2 B187461 N-(2-ethoxyphenyl)-2-methylpropanamide CAS No. 71182-39-3

N-(2-ethoxyphenyl)-2-methylpropanamide

Cat. No. B187461
CAS RN: 71182-39-3
M. Wt: 207.27 g/mol
InChI Key: AUYQKNAVPJPXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-methylpropanamide, also known as etomidate, is a sedative-hypnotic drug that is commonly used in anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and has since been used as an alternative to barbiturates and benzodiazepines due to its rapid onset of action and short duration of effect.

Mechanism of Action

Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to GABA-A receptors and increases the opening of chloride ion channels, leading to hyperpolarization of neurons and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory function, making it an ideal choice for patients with unstable hemodynamics. It has also been shown to have minimal effects on renal and hepatic function. However, N-(2-ethoxyphenyl)-2-methylpropanamide has been shown to suppress the adrenal gland's production of cortisol, which can lead to adrenal insufficiency in critically ill patients.

Advantages and Limitations for Lab Experiments

Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, making it ideal for studying acute effects. It also has minimal effects on cardiovascular and respiratory function, allowing for the study of other physiological systems. However, N-(2-ethoxyphenyl)-2-methylpropanamide's effects on the adrenal gland's production of cortisol can limit its use in studies involving the hypothalamic-pituitary-adrenal axis.

Future Directions

Future research on N-(2-ethoxyphenyl)-2-methylpropanamide could focus on developing new formulations that minimize its effects on the adrenal gland's production of cortisol. Additionally, studies could investigate the use of this compound in combination with other drugs to enhance its sedative and analgesic effects. Finally, research could focus on the use of this compound in novel applications, such as in the treatment of psychiatric disorders or in the study of neural circuits involved in consciousness.

Synthesis Methods

Etomidate is synthesized through a multi-step process starting with the reaction of 2-ethoxybenzoyl chloride with methylamine to form N-(2-ethoxybenzoyl)-N-methylglycine methyl ester. This intermediate is then reacted with 2,2-dimethyl-1,3-propanediol to form N-(2-ethoxyphenyl)-2-methylpropanamide.

Scientific Research Applications

Etomidate has been extensively studied for its use in anesthesia and sedation. It is commonly used in surgical procedures, especially in patients with cardiovascular or respiratory instability, due to its rapid onset of action and short duration of effect. Etomidate has also been studied for its use in critical care settings, such as in the treatment of status epilepticus, traumatic brain injury, and severe asthma exacerbations.

properties

CAS RN

71182-39-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H17NO2/c1-4-15-11-8-6-5-7-10(11)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

AUYQKNAVPJPXNB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)C

Origin of Product

United States

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